molecular formula C19H17FN4O3 B4633012 ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4633012
M. Wt: 368.4 g/mol
InChI Key: PJMKAPQBZDTDTI-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at the N1 position and a methyl group at C5. The triazole moiety is linked via a carbonyl-amino bridge to a benzoate ester (ethyl 2-aminobenzoate derivative). This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding motifs, making it a candidate for pharmaceutical or material science applications.

Properties

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-3-27-19(26)15-6-4-5-7-16(15)21-18(25)17-12(2)24(23-22-17)14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMKAPQBZDTDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a benzoate moiety. Its molecular formula is C18H18FN5O2C_{18}H_{18}FN_{5}O_{2}, with a molecular weight of approximately 353.37 g/mol. The presence of the fluorophenyl group may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives are known to inhibit the growth of various fungal pathogens by targeting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.

Anticancer Activity

The anticancer potential of similar triazole-containing compounds has been documented extensively. Triazoles can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins. A study demonstrated that certain triazole derivatives effectively inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research indicates that compounds with similar structures can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models, indicating potential for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, particularly against cytochrome P450 enzymes involved in drug metabolism and synthesis pathways in pathogens.
  • Cell Signaling Modulation : These compounds can influence various signaling pathways within cells, including those related to apoptosis and inflammation.
  • Membrane Interaction : The lipophilic nature of the fluorophenyl group enhances membrane permeability, allowing the compound to interact with intracellular targets effectively.

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

  • Study on Antifungal Activity : A recent investigation reported that a series of triazole derivatives exhibited potent antifungal activity against Candida species. The study highlighted that modifications in the side chains significantly affected their efficacy and selectivity against fungal strains.
  • Cancer Cell Line Testing : Another study evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MCF-7). Results indicated that certain modifications led to increased apoptosis rates compared to standard chemotherapeutic agents.

Comparison with Similar Compounds

Table 1: Structural Parameters of Analogous Compounds

Compound Substituent (X) Space Group Crystal System Key Conformational Feature
Compound 4 Cl $ P\overline{1} $ Triclinic Planar core; perpendicular fluorophenyl
Compound 5 F $ P\overline{1} $ Triclinic Identical to 4, with minor adjustments

Influence of Substituents on Molecular Conformation

The triazole ring’s planarity and substituent orientation are critical. In ethyl 2-({[...]})benzoate , the 4-fluorophenyl and methyl groups on the triazole likely enforce rigidity, similar to analogs like 31a and 31b (thiazole derivatives with antimicrobial activity). Substitutions at distal positions (e.g., chloro vs. fluoro on aryl rings) minimally affect core conformation but may alter intermolecular interactions (e.g., halogen bonding) and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

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